2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)propanamide
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Overview
Description
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)propanamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzothiazole moiety, a sulfanyl group, and an imidazolidinone ring, making it a unique candidate for further study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is to react 2-aminothiophenol with carbon disulfide in the presence of an alkylating agent to form the benzothiazole ring
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: : The imidazolidinone ring can be reduced to form a corresponding amine.
Substitution: : The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Using electrophiles such as bromine or acyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: : 2-(1,3-Benzothiazol-2-ylsulfinyl)-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)propanamide or 2-(1,3-Benzothiazol-2-ylsulfonyl)-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)propanamide.
Reduction: : 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4-ethyl-4-methyl-2,5-dihydroimidazolidin-1-yl)propanamide.
Substitution: : Various substituted benzothiazoles depending on the electrophile used.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.
Medicine: : Its potential anticonvulsant and neuroprotective properties have been explored in preclinical studies.
Industry: : It could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The exact mechanism of action of this compound is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, but it can be compared to other benzothiazole derivatives and imidazolidinone compounds. Similar compounds include:
2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl thiocyanate
2-(1,3-Benzothiazol-2-ylsulfanyl)acetic acid
2-(1,3-Benzothiazol-2-ylsulfanyl)benzamide
These compounds share the benzothiazole core but differ in their substituents and functional groups, leading to different chemical and biological properties.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S2/c1-4-16(3)13(22)20(14(23)18-16)19-12(21)9(2)24-15-17-10-7-5-6-8-11(10)25-15/h5-9H,4H2,1-3H3,(H,18,23)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAXHKDCTLPHBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)NC(=O)C(C)SC2=NC3=CC=CC=C3S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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